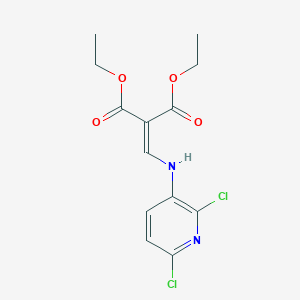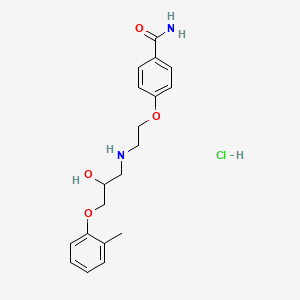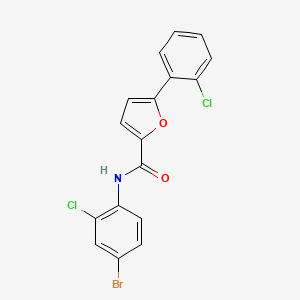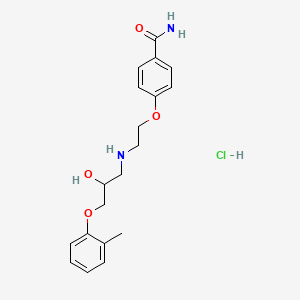
N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 9-chloroacridine.
Condensation Reaction: The 4-methoxyaniline is reacted with 9-chloroacridine in the presence of a suitable base, such as potassium carbonate, to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield the final compound, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the acridine ring can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and dyes due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, intercalating between the base pairs, which can disrupt the normal function of these nucleic acids. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
- N-(4-Methoxyphenyl)-2-aminobenzamide
- N-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- N-(4-Methoxyphenyl)-9-acridone
Comparison: N-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its tetrahydroacridine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for specific research and therapeutic applications.
Propiedades
Número CAS |
74376-58-2 |
|---|---|
Fórmula molecular |
C21H20N2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c1-25-15-12-10-14(11-13-15)22-21(24)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,22,24) |
Clave InChI |
VERQLHCZINOUTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)




![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)





